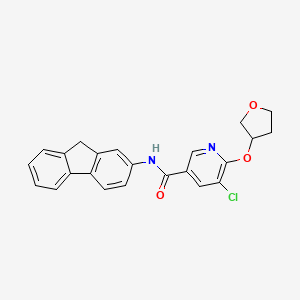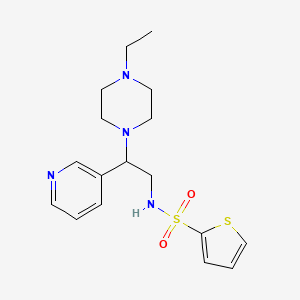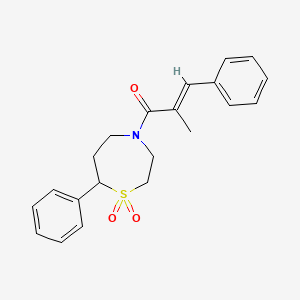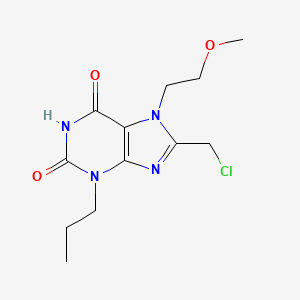![molecular formula C14H17ClN2 B2702681 4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride CAS No. 2380056-25-5](/img/structure/B2702681.png)
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride is a chemical compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride is the acetylcholine nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride: interacts with the acetylcholine nicotinic receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a response .
Biochemical Pathways
Upon activation of the acetylcholine nicotinic receptor by 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride , a series of biochemical pathways are affected . These pathways involve the transmission of signals in the nervous system, leading to various downstream effects .
Result of Action
The molecular and cellular effects of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride ’s action are primarily related to its interaction with the acetylcholine nicotinic receptor . By activating this receptor, the compound can influence nerve signal transmission, potentially leading to various physiological effects .
Preparation Methods
The synthesis of 4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride typically involves the formation of the 7-azabicyclo[2.2.1]heptane core, followed by the introduction of the benzonitrile moiety. The synthetic route often includes:
Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through various methods, including the reduction of corresponding bicyclic ketones or the cyclization of suitable precursors.
Introduction of the benzonitrile group: This step generally involves nucleophilic substitution reactions where the benzonitrile group is introduced to the bicyclic core under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which is often achieved by treating the compound with hydrochloric acid.
Chemical Reactions Analysis
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing functional groups under appropriate conditions.
Scientific Research Applications
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
4-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride can be compared to other similar compounds, such as:
7-Azabicyclo[2.2.1]heptane: This compound shares the same bicyclic core but lacks the benzonitrile group, resulting in different chemical and biological properties.
Epibatidine: A natural alkaloid with a similar bicyclic structure, known for its potent activity as a nicotinic acetylcholine receptor agonist.
Quinuclidine derivatives: These compounds also feature a bicyclic structure and are studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the bicyclic core and the benzonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13;/h1-4,13-14H,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIOPFILVICETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2702600.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2702601.png)
![[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2702603.png)



![1-O-benzyl 2-O-methyl (2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B2702607.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2702617.png)
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2702620.png)
